1,3-Bis(4-bromo-2-methylphenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Bis(4-bromo-2-methylphenyl)urea is an organic compound with the molecular formula C15H14Br2N2O It is a derivative of urea, where the hydrogen atoms are replaced by 4-bromo-2-methylphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Bis(4-bromo-2-methylphenyl)urea can be synthesized through a multi-step process involving the reaction of 4-bromo-2-methylaniline with phosgene to form the corresponding isocyanate. This intermediate is then reacted with another equivalent of 4-bromo-2-methylaniline to yield the final product. The reaction conditions typically involve the use of an inert atmosphere, such as nitrogen or argon, and temperatures ranging from 0°C to room temperature.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
1,3-Bis(4-bromo-2-methylphenyl)urea undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methyl groups can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: The compound can be reduced to form the corresponding amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH) and various nucleophiles. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are commonly used.
Major Products
Substitution Reactions: Products include various substituted ureas depending on the nucleophile used.
Oxidation Reactions: Products include carboxylic acids or aldehydes.
Reduction Reactions: Products include primary or secondary amines.
Scientific Research Applications
1,3-Bis(4-bromo-2-methylphenyl)urea has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an inhibitor of certain enzymes or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1,3-Bis(4-bromo-2-methylphenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and van der Waals interactions with these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
1,3-Bis(4-methylphenyl)urea: Similar structure but lacks the bromine atoms.
1,3-Bis(4-chloro-2-methylphenyl)urea: Similar structure with chlorine atoms instead of bromine.
1,3-Bis(4-fluoro-2-methylphenyl)urea: Similar structure with fluorine atoms instead of bromine.
Uniqueness
1,3-Bis(4-bromo-2-methylphenyl)urea is unique due to the presence of bromine atoms, which can influence its reactivity and interactions with other molecules. The bromine atoms can participate in halogen bonding, which can enhance the compound’s binding affinity to certain targets. Additionally, the bromine atoms can be easily substituted, allowing for the synthesis of a wide range of derivatives with different properties.
Properties
Molecular Formula |
C15H14Br2N2O |
---|---|
Molecular Weight |
398.09 g/mol |
IUPAC Name |
1,3-bis(4-bromo-2-methylphenyl)urea |
InChI |
InChI=1S/C15H14Br2N2O/c1-9-7-11(16)3-5-13(9)18-15(20)19-14-6-4-12(17)8-10(14)2/h3-8H,1-2H3,(H2,18,19,20) |
InChI Key |
YLULOTFXFKTKMZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)NC(=O)NC2=C(C=C(C=C2)Br)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.